molecular formula C7H9NO2 B2437628 (1R,3S)-3-cyano-2,2-dimethylcyclopropane-1-carboxylic acid CAS No. 69193-35-7

(1R,3S)-3-cyano-2,2-dimethylcyclopropane-1-carboxylic acid

Cat. No.: B2437628
CAS No.: 69193-35-7
M. Wt: 139.154
InChI Key: AAWCRIBGDUFUKB-WHFBIAKZSA-N
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Description

(1R,3S)-3-cyano-2,2-dimethylcyclopropane-1-carboxylic acid is a cyclopropane derivative with a cyano group and a carboxylic acid group attached to the cyclopropane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,3S)-3-cyano-2,2-dimethylcyclopropane-1-carboxylic acid can be achieved through several methods. One common approach involves the reaction of (1R,3S)-3-aminocyclopentanol with a suitable cyano source under controlled conditions. For example, dissolving (1R,3S)-3-aminocyclopentanol in water and adjusting the pH with ammonia water in an ice water bath can lead to the formation of the desired compound .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

(1R,3S)-3-cyano-2,2-dimethylcyclopropane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the cyano group or carboxylic acid group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.

Scientific Research Applications

(1R,3S)-3-cyano-2,2-dimethylcyclopropane-1-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.

    Industry: Used in the production of materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which (1R,3S)-3-cyano-2,2-dimethylcyclopropane-1-carboxylic acid exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The cyano and carboxylic acid groups play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    (1R,3S)-1,2,2-trimethylcyclopentane-1,3-dicarboxylic acid: A structurally similar compound with two carboxylic acid groups instead of a cyano group.

    (1R,3S)-3-aminocyclopentanol: The precursor used in the synthesis of (1R,3S)-3-cyano-2,2-dimethylcyclopropane-1-carboxylic acid.

Uniqueness

The presence of both a cyano group and a carboxylic acid group in this compound makes it unique compared to other similar compounds. This combination of functional groups provides distinct reactivity and potential for diverse applications in various fields.

Properties

IUPAC Name

(1R,3S)-3-cyano-2,2-dimethylcyclopropane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO2/c1-7(2)4(3-8)5(7)6(9)10/h4-5H,1-2H3,(H,9,10)/t4-,5-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAWCRIBGDUFUKB-WHFBIAKZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(C1C(=O)O)C#N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1([C@H]([C@H]1C(=O)O)C#N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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